molecular formula C16H12ClN3O4S B2468933 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 170571-19-4

1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2468933
CAS No.: 170571-19-4
M. Wt: 377.8
InChI Key: NHAUQESLCOSREJ-UHFFFAOYSA-N
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Description

Functional Group Analysis:

  • Pyrazole ring : Serves as the central heterocyclic scaffold.
  • Carboxylic acid (-COOH) : At position 3, enabling hydrogen bonding and ionization under physiological conditions.
  • Aminosulfonyl group (-SO$$2$$NH$$2$$) : Attached to the para position of the phenyl ring at position 1, contributing to polarity and potential hydrogen-bonding interactions.
  • 4-Chlorophenyl group : A hydrophobic substituent at position 5, influencing steric and electronic properties.

The interplay of these groups dictates the compound’s reactivity, solubility, and biological interactions.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of this compound and related pyrazole derivatives. For example, studies on analogous pyrazole-carboxylic acids reveal key structural features:

Crystallographic Parameters (Representative Example):

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/n $$
Unit cell dimensions $$ a = 3.9608 \, \text{Å}, \, b = 24.104 \, \text{Å}, \, c = 11.1762 \, \text{Å}, \, \beta = 90.189^\circ $$
Volume 1067.0 Å$$^3$$
Density 1.452 g/cm$$^3$$

In such structures, the pyrazole ring adopts a nearly planar conformation, while the 4-chlorophenyl and 4-aminosulfonylphenyl groups exhibit dihedral angles of approximately $$ 52.34^\circ $$ and $$ 7.30^\circ $$, respectively, relative to the pyrazole plane. Hydrogen-bonding networks stabilize the crystal lattice, notably between the carboxylic acid oxygen and sulfonamide nitrogen atoms, forming $$ R_2^2(8) $$ ring motifs.

Conformational Stability:

  • Hydrogen bonding : Carboxylic acid dimers and sulfonamide-mediated interactions contribute to rigidity.
  • Torsional angles : Substituents on the pyrazole ring influence rotational freedom, with computational studies indicating energy barriers for rotation around the C–N bonds.

Computational Chemistry Approaches to Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G(d,p) level, have been employed to optimize the molecular geometry and predict electronic properties. Key findings include:

Optimized Geometric Parameters:

Parameter Calculated Value Experimental Value (X-ray)
Pyrazole ring bond lengths 1.34–1.39 Å 1.35–1.41 Å
C–Cl bond length 1.74 Å 1.73 Å
S–O bond length 1.43–1.45 Å 1.42–1.46 Å

Electronic Properties:

  • Frontier Molecular Orbitals : The HOMO-LUMO gap ($$ \Delta E $$) of ~4.2 eV suggests moderate reactivity, with HOMO localized on the pyrazole ring and LUMO on the sulfonamide group.
  • Electrostatic Potential (ESP) : Regions of high electron density reside at the carboxylic oxygen and sulfonamide nitrogen atoms, correlating with hydrogen-bond acceptor sites.

Vibrational Analysis:

DFT-predicted IR frequencies align with experimental data, particularly for the carboxylic acid O–H stretch (~2500 cm$$^{-1}$$) and sulfonamide S=O asymmetric stretch (~1150 cm$$^{-1}$$).

Table 1: Comparative Analysis of Computational and Experimental Data

Property Computational (DFT) Experimental (X-ray/IR)
Pyrazole ring planarity Deviations < 0.02 Å Root-mean-square < 0.03 Å
Hydrogen bond lengths 1.85–2.10 Å 1.82–2.15 Å
Dipole moment 5.8 Debye Not directly measured

These computational insights validate the experimental structural data and provide a foundation for understanding the compound’s behavior in solution and solid states.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUQESLCOSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classical acid-base reactions, forming water-soluble salts under basic conditions. This property is critical for modulating bioavailability in pharmacological applications .

Reaction Conditions Products Analytical Confirmation
NaOH (1M) in aqueous ethanolSodium carboxylate saltFTIR loss of -OH stretch at 2500 cm⁻¹
NH₄OH in THFAmmonium carboxylateNMR shift of COOH proton (δ 12.3 → δ 8.1)

Esterification/Transesterification

The carboxylic acid reacts with alcohols or alkyl halides to form ester derivatives, a key step in prodrug development .

Example Protocol from Patent US5466823A :

  • Reactants: Methyl oxalate (23.6 g), 4'-chloroacetophenone (25.94 g), NaOMe/MeOH

  • Conditions: Diethyl ether, 18 hr stirring, 25°C

  • Product: Methyl 4-[4-(chloro)phenyl]-2,4-dioxobutanoate

  • Yield: ~70% after HCl workup

Key Data:

Esterification Agent Solvent Temperature Reaction Time Yield
Methanol + H₂SO₄TolueneReflux12 hr68%
Ethyl chloroformateDCM0–5°C2 hr82%

Amide Formation

The carboxylic acid reacts with amines to form bioactive carboxamides, a common strategy in medicinal chemistry .

Synthesis of N-[4-(Aminosulfonyl)phenyl] Derivatives :

  • Convert acid to acid chloride using SOCl₂ (4 hr, reflux).

  • React with 4-aminosulfonylaniline in THF (0°C → RT, 6 hr).

  • Product: N-[4-(Aminosulfonyl)phenyl] carboxamide

  • Yield: 75–89%, confirmed by LC-MS ([M+H]⁺ = 461.1) .

Notable Example:

  • Compound 4f : Kᵢ = 3.3 nM against carbonic anhydrase II .

Electrophilic Substitution on Pyrazole Ring

The pyrazole ring undergoes halogenation and nitration at position 4 due to electron-withdrawing effects of adjacent groups .

Reaction Conditions Product Regioselectivity
BrominationBr₂ (1.2 eq), FeCl₃, DCM, 0°C4-Bromo-pyrazole derivative>90% at C4
NitrationHNO₃/H₂SO₄, 50°C, 3 hr4-Nitro-pyrazole derivativeConfirmed by ¹H NMR

Sulfonamide Group Reactivity

The -SO₂NH₂ group participates in sulfonylation and coordination chemistry:

  • Metal Complexation: Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) at pH 7.4, enhancing enzyme inhibition .

  • Sulfonamide Alkylation: Reacts with alkyl halides (e.g., CH₃I) in DMF to yield N-alkylated derivatives .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions, generating CO₂ and a pyrazole hydrocarbon:

Conditions Temperature Byproduct Application
H₂SO₄ (conc.), 150°C3 hrCO₂Synthesis of simpler pyrazoles

Reaction Optimization Insights

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve yields in amidation (≥80%) vs. ethereal solvents (≤60%) .

  • Catalysts: DMAP accelerates esterification rates by 3× compared to non-catalytic conditions.

  • Temperature Control: Electrophilic substitutions require ≤50°C to avoid decomposition.

This compound’s multifunctional reactivity underpins its utility in drug design, particularly as a carbonic anhydrase inhibitor and anti-inflammatory agent .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
  • Molecular Formula : C16H14ClN3O4S
  • Molecular Weight : 377.8 g/mol
  • CAS Number : 170571-19-4

The compound's structure includes a pyrazole ring, a sulfonamide group, and a carboxylic acid, which are critical for its interaction with biological targets.

Chemistry

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

The compound is utilized in biological research to study enzyme interactions and protein binding. Its sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding, which is crucial for understanding cellular processes.

Industry

In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties enable it to serve as an effective agent in various formulations.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting oncogenic pathways such as BRAF(V600E) and EGFR. Studies demonstrate significant cytotoxicity against breast cancer cell lines when combined with doxorubicin.
  • Anti-inflammatory Properties : It effectively reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential in treating inflammatory diseases like rheumatoid arthritis.
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against various pathogens, disrupting bacterial cell membrane integrity and leading to cell lysis.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity. When combined with doxorubicin, a synergistic effect was noted, enhancing the inhibition of cancer cell proliferation.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that this compound effectively reduced nitric oxide production in macrophages. This suggests its potential as an anti-inflammatory agent by modulating inflammatory responses at the cellular level.

Case Study 3: Antibacterial Properties

Research on the antibacterial activity of this compound revealed its effectiveness against several bacterial strains. The mechanism of action was linked to disrupting bacterial cell membranes, leading to cell death.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Sulfonamide GroupEnhances enzyme inhibition
Pyrazole RingEssential for receptor binding
Carboxylic AcidInfluences solubility and bioavailability

Mechanism of Action

The mechanism of action of 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide group and have similar biological activities.

    Pyrazoles: These compounds share the pyrazole ring and are used in various chemical and pharmaceutical applications.

Uniqueness

1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of sulfonamide and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Biological Activity

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound notable for its biological activity, particularly in pharmacological applications. This compound features both sulfonamide and pyrazole moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

  • IUPAC Name : 5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
  • Molecular Formula : C16H14ClN3O4S
  • CAS Number : 170571-19-4

The compound's structure includes a pyrazole ring, a sulfonamide group, and a carboxylic acid, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to various therapeutic effects.

Pharmacological Effects

Research has shown that pyrazole derivatives, including this compound, exhibit significant pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have been found to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR. Studies indicate that compounds like this one can serve as potential antitumor agents due to their ability to target cancer cell growth pathways .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antibacterial Activity : Some studies have reported that pyrazole derivatives exhibit antibacterial properties against various pathogens, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components:

Structural FeatureImpact on Activity
Sulfonamide GroupEnhances enzyme inhibition
Pyrazole RingEssential for receptor binding
Carboxylic AcidInfluences solubility and bioavailability

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound exhibited significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect in inhibiting cancer cell proliferation .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. The study highlighted its ability to modulate inflammatory responses at the cellular level .

Case Study 3: Antibacterial Properties

Research on the antibacterial activity of pyrazole derivatives showed that this compound inhibited the growth of several bacterial strains. The mechanism was linked to disrupting bacterial cell membrane integrity, leading to cell lysis .

Q & A

Basic: What is the recommended multi-step synthesis pathway for 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

Core Formation : Condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole ring, as seen in analogous pyrazole derivatives .

Functionalization : Introduction of the 4-(aminosulfonyl)phenyl group via nucleophilic substitution or coupling reactions under inert conditions.

Carboxylic Acid Activation : Hydrolysis of ester intermediates using NaOH/EtOH, followed by acidification to yield the carboxylic acid moiety .
Key Considerations :

  • Monitor reaction progress via TLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

Spectroscopy :

  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1350–1150 cm⁻¹) .
  • NMR :

  • 1H^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH2_2 (δ 5.5–6.0 ppm, broad).
  • 13C^{13}C NMR: Carboxylic acid carbon (δ ~170 ppm) .

X-ray Crystallography :

  • Resolve bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings (e.g., 15–25°) to confirm stereoelectronic effects .

Advanced: How can computational modeling optimize reaction conditions for synthesizing analogs?

Methodological Answer:

Reaction Path Search : Use density functional theory (DFT) to identify transition states and energy barriers for key steps (e.g., cyclization or sulfonylation) .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict yield improvements.

Machine Learning : Train models on existing pyrazole reaction data to predict optimal temperatures/catalysts for novel substituents .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Purity Analysis :

  • Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities (>98% purity required for reliable assays) .

Structural Confirmation :

  • Re-analyze inactive batches via X-ray crystallography to rule out polymorphic variations .

Biological Replicates :

  • Test in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., ATP-based viability assays).

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with halogens (e.g., 4-F, 4-Br) or methyl groups at the 5-aryl position to assess steric/electronic effects .

Pharmacophore Mapping :

  • Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide group) .

Data Integration :

  • Cross-reference biological activity with computed descriptors (e.g., logP, polar surface area) to build QSAR models .

Table 1: Key Crystallographic Data for Structural Validation

ParameterValue (from analogous compounds)Reference
Crystal SystemMonoclinic
Space GroupP2/c
Bond Length (C-Cl)1.73–1.75 Å
Dihedral Angle (Ar-Ar)18.5°

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